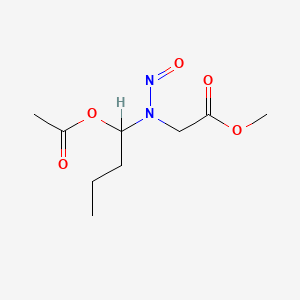

N-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine

Description

Properties

CAS No. |

70103-83-2 |

|---|---|

Molecular Formula |

C9H16N2O5 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

methyl 2-[1-acetyloxybutyl(nitroso)amino]acetate |

InChI |

InChI=1S/C9H16N2O5/c1-4-5-8(16-7(2)12)11(10-14)6-9(13)15-3/h8H,4-6H2,1-3H3 |

InChI Key |

WGODWSVLQIYTPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(N(CC(=O)OC)N=O)OC(=O)C |

Origin of Product |

United States |

Biological Activity

N-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine is a member of the N-nitrosamine family, which are known for their carcinogenic potential. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

N-nitrosamines, including this compound, exert their biological effects primarily through metabolic activation. The activation typically involves the formation of reactive intermediates that can interact with DNA, leading to mutagenicity and carcinogenicity.

- Metabolic Activation : The predominant pathway for N-nitrosamines involves α-hydroxylation, which generates highly reactive species capable of forming DNA adducts. This process is crucial for understanding the carcinogenic potential of these compounds .

- DNA Interaction : Once activated, these intermediates can alkylate DNA, resulting in mutations. For instance, studies have shown that N-nitrosamines can lead to the formation of specific DNA adducts that are implicated in cancer development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through its structural features:

- α-Carbon Substitution : The presence or absence of hydrogens on the α-carbon significantly influences the compound's potency. Compounds lacking α-hydrogens tend to exhibit lower carcinogenic potential .

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the stability and reactivity of the nitrosamine, thereby increasing its carcinogenic potency .

Case Studies and Research Findings

Several studies have investigated the biological activity and implications of N-nitrosamines:

Table 1: Summary of Key Studies on N-Nitrosamines

Regulatory Perspectives

The presence of N-nitrosamines in pharmaceuticals has raised significant health concerns. Regulatory agencies have established guidelines for acceptable intake levels based on the carcinogenicity data available:

Scientific Research Applications

Carcinogenicity Studies

Nitrosamines, including N-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine, are well-documented carcinogens. Research indicates that they can induce tumors in various animal models, making them crucial for understanding cancer mechanisms.

- Mechanism of Action : Nitrosamines are metabolized to form reactive species that can interact with DNA, leading to mutagenic changes. Studies have shown that exposure to nitrosamines can result in the formation of DNA adducts, which are critical in the initiation of carcinogenesis .

- Case Study : A study involving rats exposed to this compound demonstrated a dose-dependent increase in tumor incidence, particularly in the liver and lungs. The findings suggest that this compound could serve as a model for studying liver carcinogenesis .

Toxicological Assessments

The assessment of the toxicological profile of nitrosamines is vital for evaluating their safety in pharmaceuticals and environmental exposure.

- Toxicity Testing : The compound has been subjected to various toxicity tests, including the Ames test and chronic exposure studies in rodent models. Results indicate significant mutagenic potential at certain concentrations, reinforcing the need for stringent regulatory measures .

- Data Table: Toxicity Results

| Test Type | Concentration (µg/mL) | Observed Effect |

|---|---|---|

| Ames Test | 50 | Positive mutagenicity |

| Chronic Exposure | 10 | Increased tumor incidence |

| Acute Toxicity | 100 | Mortality observed |

Pharmaceutical Implications

Given the presence of nitrosamines in various pharmaceutical products, understanding their formation and implications is critical.

- Regulatory Concerns : The European Medicines Agency (EMA) has issued guidelines regarding nitrosamine impurities in medications. This compound's presence in drug formulations raises concerns about patient safety and necessitates rigorous quality control measures.

- Case Study : The detection of N-nitrosamines in angiotensin II receptor antagonists has prompted recalls and further investigations into manufacturing processes. This highlights the importance of monitoring nitrosamine levels in pharmaceutical products .

Environmental Impact Studies

Research on the environmental persistence and degradation pathways of nitrosamines is essential for assessing their ecological effects.

- Environmental Persistence : Studies have shown that nitrosamines can persist in wastewater treatment systems, leading to potential contamination of water sources. The degradation rates vary significantly based on environmental conditions such as pH and temperature .

- Case Study : An investigation into wastewater treatment facilities revealed that this compound was detected at concerning levels, prompting studies on remediation strategies .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- N-Butyl-N-(1-acetoxybutyl)nitrosamine (BBN-AcO) : Shares the 1-acetoxybutyl group but lacks the methoxycarbonylmethyl moiety .

- N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN): A well-studied bladder carcinogen with a hydroxybutyl group .

- N-Butyl-N-(3-carboxypropyl)nitrosamine : A major urinary metabolite of BBN and related compounds .

- N,N-Dibutylnitrosamine (DBN) : A simpler dialkyl nitrosamine with dual butyl groups .

Metabolic Activation and Carcinogenicity

- N-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine : The methoxycarbonylmethyl group may undergo esterase-mediated hydrolysis, generating reactive intermediates that alkylate DNA. The 1-acetoxybutyl group likely follows pathways similar to BBN-AcO, forming hydroxybutyl metabolites that are further oxidized to 3-carboxypropyl derivatives .

- BBN-AcO vs. BBN : Both compounds induce bladder tumors in rodents, but BBN-AcO requires metabolic activation via S9 liver fractions, whereas BBN’s metabolite (3-carboxypropyl) is directly mutagenic . This suggests that the acetoxy group in BBN-AcO delays activation until hydrolysis in target tissues.

- False Positives in Mutagenicity: Some non-carcinogenic analogs (e.g., N-alkyl-N-(2-hydroxyethyl)nitrosamines) exhibit mutagenicity in vitro, highlighting the importance of in vivo metabolic context .

Species-Specific Responses

- This compound : Predicted to follow similar species-specific trends due to shared metabolic pathways with BBN-AcO .

Research Findings and Data Highlights

Mutagenicity Studies

Carcinogenicity Profiles

Metabolic Pathways

- Common Pathway :

N-alkyl-N-(4-hydroxybutyl)nitrosamine → N-alkyl-N-(3-carboxypropyl)nitrosamine (via β-oxidation) → Excretion or further degradation . - Divergent Pathways: Acetoxy Derivatives: Require hydrolysis to hydroxybutyl intermediates before β-oxidation . Carboxypropyl Derivatives: Terminal metabolites with reduced carcinogenicity .

Critical Analysis of Divergent Data

- Metabolic Stability : Compounds with stable substituents (e.g., methoxycarbonylmethyl) may persist longer in vivo, increasing systemic exposure and off-target effects.

- False Positives: Structural features like hydroxyl groups may confer mutagenicity without carcinogenicity, necessitating comprehensive in vivo validation .

Q & A

Q. What structural and chemical properties of N-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine influence its carcinogenic potential?

The carcinogenicity of nitrosamines is linked to their ability to form alkylating agents that damage DNA. For this compound, the presence of the methoxycarbonylmethyl and acetoxybutyl groups may alter its metabolic activation. Alkyl nitrosamines typically require enzymatic activation (e.g., cytochrome P450) to generate reactive intermediates like alkyldiazonium ions, which alkylate DNA bases. The ester functional groups in this compound could influence its stability, solubility, and metabolic pathways, potentially modulating its carcinogenic potency .

Q. Methodological Insight :

- Use computational tools (e.g., QSAR models) to predict reactivity based on substituent effects.

- Conduct in vitro assays with liver microsomes to study metabolic activation pathways.

Q. How can researchers detect and quantify trace levels of this nitrosamine in pharmaceutical formulations?

Regulatory guidelines recommend sensitive analytical methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-high-resolution mass spectrometry (LC-HRMS) . For example, the European Pharmacopoeia method 2.5.42 specifies validated protocols for nitrosamine detection, including solid-phase extraction (SPE) for sample cleanup and isotope dilution for quantification .

Q. Key Considerations :

Q. What are the regulatory requirements for setting acceptable limits of this compound in drug products?

The EMA mandates a flexible approach :

- Individual nitrosamines must comply with AI limits (e.g., 96 ng/day for potent nitrosamines).

- Total nitrosamines must not exceed the AI of the most potent compound in the mixture.

Risk assessment requires calculating lifetime exposure using linear extrapolation models per ICH M7(R2) .

Advanced Research Questions

Q. How can researchers design experiments to study degradation pathways under varying pH and temperature conditions?

Nitrosamines are stable in neutral/basic conditions but degrade under acidic or oxidative environments. Experimental Design :

- Use kinetic studies to monitor degradation rates via LC-MS.

- Adjust pH (e.g., 1–13) and temperature (25–60°C) to simulate accelerated stability conditions.

- Identify degradation products (e.g., denitrosated amines) using HRMS and NMR .

Data Contradiction Tip :

Discrepancies in degradation rates may arise from matrix effects (e.g., excipients in formulations). Cross-validate findings using orthogonal methods like headspace GC-MS .

Q. What strategies mitigate nitrosamine formation during synthesis or storage?

- Avoid nitrosating agents (e.g., nitrites) in the presence of secondary/tertiary amines.

- Use scavengers like ascorbic acid or thiourea to trap reactive nitrosating species.

- Optimize formulation pH to neutral/basic conditions, where nitrosation kinetics are slower .

Case Study :

In cosmetic ingredients, combining amines with nitrites under acidic conditions led to nitrosamine formation. Reformulating at pH >7 reduced contamination by >90% .

Q. How can in vivo models evaluate the mutagenic risk of this compound?

Recommended Models :

- Pig-a gene mutation assay in rats: Detects somatic mutations in erythrocytes.

- Comet assay : Measures DNA strand breaks in target organs (e.g., liver, bladder).

- BBN (N-butyl-N-(4-hydroxybutyl)nitrosamine)-induced bladder cancer models : Benchmark for nitrosamine carcinogenicity studies .

Advanced Tip :

Combine endpoints (e.g., mutagenicity, histopathology) to address mechanistic contradictions between in vitro and in vivo data .

Q. How do microbial interactions (e.g., lactic acid bacteria) influence the compound’s bioavailability or toxicity?

Lactic acid bacteria (LAB) can adsorb or degrade nitrosamines via surface proteins or metabolic enzymes. Experimental Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.